T-3775440 hydrochloride

Description

Properties

IUPAC Name |

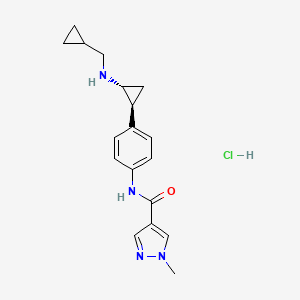

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPAGOQZFSLFH-MCJVGQIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-3775440 Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). This technical guide elucidates the core mechanism of action of T-3775440, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. Through a comprehensive review of available data, this document provides researchers and drug development professionals with in-depth information, including quantitative data summaries, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: Targeting Epigenetic Regulation in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity has been linked to the development and progression of several cancers, making it an attractive therapeutic target.[2] this compound emerges as a novel therapeutic agent that functions as an irreversible inhibitor of LSD1.[1][2][3]

Core Mechanism of Action: Irreversible Inhibition of LSD1 and Disruption of Key Protein-Protein Interactions

T-3775440 contains a cyclopropylamine (B47189) moiety that covalently binds to the FAD cofactor within the catalytic core of LSD1, leading to its irreversible inactivation.[1] This potent and selective inhibition of LSD1's demethylase activity is a cornerstone of its anti-cancer properties.

A critical aspect of T-3775440's mechanism is its ability to disrupt the interaction between LSD1 and key transcription factors. In acute myeloid leukemia (AML), particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), T-3775440 disrupts the association between LSD1 and Growth Factor-Independent 1B (GFI1B).[1][2][4] GFI1B is a crucial transcription factor for the differentiation of erythroid and megakaryocytic lineages.[2][4] By disrupting this complex, T-3775440 induces a "transdifferentiation" of these leukemia cells into granulomonocytic-like cells, ultimately impairing their growth.[1][2][3][4]

In small-cell lung cancer (SCLC), T-3775440 has been shown to disrupt the interaction between LSD1 and Insulinoma-associated protein 1 (INSM1), a SNAG domain-containing transcriptional repressor.[5] This disruption inhibits the expression of neuroendocrine-associated genes, such as ASCL1, leading to reduced SCLC cell proliferation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| IC50 (LSD1) | 2.1 nM | Recombinant human LSD1 | [3] |

| kinact/KI | 1.7 x 105 M-1s-1 | Recombinant human LSD1 | [1][3] |

| Selectivity | Highly selective for LSD1 over MAO-A and MAO-B | Enzymatic assays | [3][4] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |

| TF-1a | Acute Erythroid Leukemia (AEL) | Not specified | 3 days | [1] |

| HEL92.1.7 | Acute Erythroid Leukemia (AEL) | Not specified | 3 days | [1] |

| CMK11-5 | Acute Megakaryoblastic Leukemia (AMKL) | Not specified | 3 days | [1] |

| DMS53 | Small-Cell Lung Cancer (SCLC) | Sensitive | Not specified | [5] |

| NCI-H1417 | Small-Cell Lung Cancer (SCLC) | Sensitive | Time- and concentration-dependent | [5] |

| NCI-H510A | Small-Cell Lung Cancer (SCLC) | Sensitive | Time- and concentration-dependent | [5] |

| NCI-H526 | Small-Cell Lung Cancer (SCLC) | Sensitive | Time- and concentration-dependent | [5] |

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| TF-1a | Acute Erythroid Leukemia (AEL) | 20 and 40 mg/kg, 5 days on/2 days off | Significant tumor growth suppression (T/C values of 15.6% and <0%) | [1][3] |

| HEL92.1.7 | Acute Erythroid Leukemia (AEL) | Not specified | Nearly complete tumor growth suppression | [1][3] |

| CMK11-5 | Acute Megakaryoblastic Leukemia (AMKL) | Not specified | Nearly complete tumor growth suppression | [1][3] |

| SCLC | Small-Cell Lung Cancer | Not specified | Retarded tumor growth | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro LSD1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-3775440 against LSD1.

-

Materials: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red, and T-3775440.

-

Procedure:

-

Prepare a reaction mixture containing recombinant human LSD1 and the H3K4me2 peptide substrate in an appropriate buffer.

-

Add varying concentrations of T-3775440 to the reaction mixture.

-

Initiate the demethylation reaction and incubate at a controlled temperature.

-

Stop the reaction and measure the production of formaldehyde (B43269) using a coupled reaction with horseradish peroxidase and Amplex Red, which generates a fluorescent signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the T-3775440 concentration.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effects of T-3775440 on cancer cell lines.

-

Materials: Cancer cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5), cell culture medium, T-3775440, and a cell viability reagent (e.g., CellTiter-Glo).

-

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of T-3775440.

-

Incubate the plates for a specified duration (e.g., 3 days).

-

Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Determine the IC50 values from the dose-response curves.

-

Western Blot Analysis for Protein-Protein Interaction

-

Objective: To investigate the effect of T-3775440 on the interaction between LSD1 and GFI1B.

-

Materials: AML cells, lysis buffer, primary antibodies (anti-LSD1, anti-GFI1B), and secondary antibodies.

-

Procedure:

-

Treat AML cells with varying concentrations of T-3775440.

-

Lyse the cells and perform immunoprecipitation using an anti-LSD1 antibody to pull down LSD1 and its interacting proteins.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the GFI1B band in the immunoprecipitated sample indicates disruption of the interaction.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of T-3775440 in a living organism.

-

Materials: Immunocompromised mice (e.g., SCID mice), cancer cells (e.g., TF-1a), T-3775440, and vehicle control.

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer T-3775440 orally to the treatment group according to the specified dose and schedule (e.g., 20 mg/kg, 5 days on/2 days off). Administer the vehicle to the control group.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition (T/C ratio) to assess efficacy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes described.

Caption: T-3775440 signaling pathway in AML.

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the irreversible inhibition of LSD1. Its ability to disrupt critical protein-protein interactions, leading to cancer cell transdifferentiation and growth inhibition, provides a strong rationale for its continued investigation in AML, SCLC, and potentially other malignancies. The data presented in this guide offer a comprehensive overview for researchers and clinicians involved in the development of novel epigenetic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of T-3775440.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

T-3775440 Hydrochloride: An In-depth Technical Guide to its Effect on Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the effects of this compound on histone demethylation. The primary mechanism of T-3775440 involves the disruption of the LSD1-GFI1B (Growth Factor Independent 1B) protein-protein interaction, leading to altered gene expression and subsequent anti-proliferative effects in various cancer models, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[4][5] This document is intended to serve as a detailed resource for researchers and drug development professionals working with this compound or in the field of epigenetic modifiers.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription.[3] LSD1 is a key component of several transcriptional repressor complexes, including the CoREST (Co-repressor for RE1-silencing transcription factor) complex.[4][6] In hematopoietic and other cancer cells, LSD1 is recruited by transcription factors such as GFI1B to specific gene promoters, leading to histone demethylation and transcriptional repression.[4][6][7] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

This compound is a small molecule inhibitor designed to irreversibly inactivate LSD1.[3] Its mechanism of action extends beyond simple enzymatic inhibition to the disruption of critical protein-protein interactions within transcriptional regulatory complexes.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Efficacy of this compound against LSD1

| Parameter | Value | Description |

| IC50 | 2.1 nM | The half maximal inhibitory concentration against recombinant human LSD1.[1][2][3] |

| k_inact/K_I | 1.7 x 10^5 M⁻¹s⁻¹ | A measure of the efficiency of irreversible inhibition of LSD1.[3] |

Table 2: Selectivity Profile of this compound

| Target | IC50 | Notes |

| LSD1 | 2.1 nM | Potent and primary target.[1][2][3] |

| MAO-A | >10,000 nM | Highly selective over Monoamine Oxidase A.[2][3] |

| MAO-B | >10,000 nM | Highly selective over Monoamine Oxidase B.[2][3] |

A broader selectivity panel against other histone demethylases is not extensively available in the public domain.

Mechanism of Action: Disruption of the LSD1-GFI1B Interaction

The primary anti-leukemic and anti-tumor effects of T-3775440 are attributed to its ability to disrupt the interaction between LSD1 and the transcription factor GFI1B.[2][4] GFI1B is a critical regulator of hematopoietic differentiation. It recruits the LSD1-CoREST complex to target gene promoters, leading to the demethylation of H3K4 and subsequent transcriptional repression. This action is crucial for maintaining the undifferentiated state of certain cancer cells.

T-3775440, by binding to LSD1, induces a conformational change that prevents its association with GFI1B.[4] This disruption leads to the reactivation of GFI1B target genes, promoting differentiation and inhibiting cell proliferation.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound.

In Vitro LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

This compound

-

Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

-

96-well black plates

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the T-3775440 dilutions.

-

Add recombinant LSD1 enzyme to each well (final concentration ~30-40 nM) and pre-incubate for 15 minutes on ice.[1]

-

Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in Assay Buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) at multiple time points.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of T-3775440.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

AML cell lines (e.g., TF-1a, HEL92.1.7)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed AML cells into a 96-well opaque-walled plate at a desired density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the T-3775440 dilutions and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Immunoblotting for Histone Marks

This protocol is for detecting changes in histone H3 lysine 4 dimethylation (H3K4me2) levels following treatment with T-3775440.

Materials:

-

AML cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest and lyse the cells to extract total protein.

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

Visualizations

Signaling Pathway

Caption: LSD1-GFI1B signaling pathway and the effect of T-3775440.

Experimental Workflow

Caption: Workflow for a cell viability assay with T-3775440.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of LSD1. Its unique mechanism of disrupting the LSD1-GFI1B interaction provides a targeted approach to induce differentiation and inhibit the proliferation of cancer cells, particularly in hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of T-3775440 and other LSD1 inhibitors. Further studies are warranted to explore its full selectivity profile and to optimize its application in various preclinical and clinical settings.

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. ch.promega.com [ch.promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. benchchem.com [benchchem.com]

T-3775440 Hydrochloride: An In-depth Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation and has emerged as a promising therapeutic target in various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key data, experimental methodologies, and an exploration of its mechanism of action through signaling pathways.

Target Specificity and Selectivity Profile

This compound demonstrates high potency and remarkable selectivity for its primary target, LSD1.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, LSD1, and its selectivity against other related enzymes.

| Target | IC50 (nM) | Fold Selectivity vs. LSD1 | Reference |

| LSD1 | 2.1 | - | [1] |

| MAO-A | >10,000 | >4762 | [1] |

| MAO-B | >10,000 | >4762 | [1] |

Note: While the primary literature states that this compound is "highly selective" for LSD1 over Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) with IC50 values greater than 10,000 nM, specific quantitative values beyond this threshold are not publicly available. Data from a broader kinase selectivity panel for this compound is not currently available in the public domain.

Mechanism of Action: Disruption of Key Protein-Protein Interactions

This compound exerts its anti-cancer effects not only through the inhibition of the demethylase activity of LSD1 but also by disrupting critical protein-protein interactions. LSD1 is a key component of several transcriptional repressor complexes. By binding to LSD1, T-3775440 allosterically inhibits its interaction with the SNAG domain of transcription factors like Growth Factor Independent 1B (GFI1B) and Insulinoma-Associated Protein 1 (INSM1).[2][3][4]

Signaling Pathway of T-3775440 in Acute Myeloid Leukemia (AML)

In AML, the disruption of the LSD1-GFI1B complex by T-3775440 is a key mechanism of action.[3] This leads to the derepression of GFI1B target genes, inducing transdifferentiation of leukemic cells.

Signaling Pathway of T-3775440 in Small Cell Lung Cancer (SCLC)

In SCLC, T-3775440 disrupts the interaction between LSD1 and INSM1, a key transcriptional repressor in neuroendocrine tumors.[2][5] This leads to the inhibition of the neuroendocrine transcriptional program.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of findings. The following outlines the general methodologies employed in the primary literature.

In Vitro LSD1 Enzymatic Assay (General Protocol)

The inhibitory activity of T-3775440 against LSD1 is typically determined using a biochemical assay that measures the demethylation of a histone H3 lysine (B10760008) 4 (H3K4) substrate. A common method is the peroxidase-coupled assay.

Principle: The demethylation of the H3K4 substrate by LSD1 produces formaldehyde (B43269). In the presence of horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red), the formaldehyde is oxidized, producing a fluorescent or colorimetric signal that is proportional to the enzyme activity.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar HRP substrate)

-

Assay buffer (e.g., Tris or HEPES-based buffer with appropriate pH and additives)

-

This compound

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the recombinant LSD1 enzyme to each well.

-

Add the T-3775440 dilutions to the wells and pre-incubate for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4 peptide substrate.

-

Add the HRP and Amplex Red reagent to the reaction mixture.

-

Incubate the plate at a controlled temperature, protected from light.

-

Measure the fluorescence or absorbance at appropriate wavelengths using a microplate reader.

-

Calculate the percent inhibition for each concentration of T-3775440 and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Note: The specific concentrations of enzyme and substrate, incubation times, and buffer compositions may vary and should be optimized for each experimental setup. For the definitive protocol used for T-3775440, it is recommended to consult the supplementary materials of the primary publication by Ishikawa et al. in Molecular Cancer Therapeutics, 2017.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of LSD1. Its mechanism of action, which involves the disruption of key protein-protein interactions with GFI1B and INSM1, provides a strong rationale for its development as a therapeutic agent in specific cancer subtypes. The data presented in this guide underscore the promising profile of T-3775440 and provide a foundation for further research and development in the field of epigenetic cancer therapy. Further studies, including comprehensive kinase profiling, would provide an even more complete understanding of its selectivity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Irreversible Inhibition Kinetics of T-3775440 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the irreversible inhibition kinetics of T-3775440, its mechanism of action, and detailed protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of oncology, epigenetics, and drug discovery.

Introduction

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been linked to the development and progression of several cancers, making it an attractive therapeutic target.

This compound is a novel, potent, and selective irreversible inhibitor of LSD1.[1] Its mechanism of action involves the formation of a covalent bond with the FAD cofactor in the active site of LSD1, leading to time-dependent and irreversible inactivation of the enzyme. This guide details the kinetic parameters of this inhibition and provides methodologies for its assessment.

Quantitative Inhibition Data

The inhibitory potency and irreversible nature of this compound have been quantitatively characterized through various in vitro assays. The key kinetic parameters are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Parameter | Value | Enzyme | Notes |

| IC50 | 2.1 nM | Recombinant Human LSD1 | Half-maximal inhibitory concentration.[1] |

| k_inact/K_I | 1.7 x 10^5 M⁻¹s⁻¹ | Recombinant Human LSD1 | Second-order rate constant for enzyme inactivation, indicating the efficiency of irreversible inhibition.[1] |

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 | Fold Selectivity vs. LSD1 |

| MAO-A | >10,000 nM | >4762-fold |

| MAO-B | >10,000 nM | >4762-fold |

Mechanism of Action: Disruption of the LSD1-GFI1B Complex

T-3775440 exerts its anti-leukemic effects not only through the inhibition of LSD1's demethylase activity but also by disrupting the interaction between LSD1 and Growth Factor Independent 1B (GFI1B).[2] GFI1B is a transcriptional repressor crucial for the differentiation of hematopoietic cells. The LSD1-GFI1B complex plays a key role in repressing genes that promote myeloid differentiation.

By inhibiting LSD1, T-3775440 disrupts this repressive complex, leading to the upregulation of myeloid differentiation-associated genes.[2] This forced transdifferentiation of leukemic blasts into mature myeloid cells ultimately impairs their proliferative capacity and induces apoptosis.

Figure 1. Signaling pathway illustrating the mechanism of action of T-3775440.

Experimental Protocols

In Vitro LSD1 Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the kinetic parameters of irreversible LSD1 inhibitors like T-3775440. It is based on a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Figure 2. Experimental workflow for the in vitro LSD1 inhibition assay.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare solutions of LSD1 enzyme, H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

-

-

Pre-incubation:

-

To the wells of a 96-well plate, add the LSD1 enzyme and varying concentrations of T-3775440.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.

-

-

Detection:

-

Immediately add a detection mixture containing HRP and Amplex Red.

-

Place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~530-545 nm, Emission: ~590 nm) at regular intervals.

-

-

Data Analysis:

-

IC50 Determination: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the T-3775440 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

k_inact and K_I Determination: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I), perform a time-dependent inhibition study. Pre-incubate the enzyme with various concentrations of the inhibitor for different time points before initiating the reaction. The data can be analyzed using the Kitz-Wilson method by plotting the observed rate constant of inactivation (k_obs) against the inhibitor concentration.

-

Cell Proliferation Assay

This protocol is based on the methods described by Ishikawa et al. (2017) to assess the effect of T-3775440 on the proliferation of leukemia cell lines.[1]

Figure 3. Experimental workflow for the cell proliferation assay.

Materials:

-

Human leukemia cell lines (e.g., TF-1a, HEL92.1.7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well white-walled, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate.

-

-

Treatment:

-

Prepare serial dilutions of T-3775440 in complete culture medium.

-

Add the diluted compound to the respective wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the T-3775440 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blotting

This protocol allows for the analysis of protein expression changes in response to T-3775440 treatment, such as the induction of p27 or cleavage of PARP.[1]

Materials:

-

Leukemia cells treated with T-3775440

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-cleaved PARP, anti-LSD1, anti-GFI1B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with T-3775440 for the desired time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of T-3775440.[1]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Human leukemia cells (e.g., TF-1a)

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Resuspend leukemia cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer T-3775440 or vehicle control to the mice via oral gavage according to the desired dosing schedule (e.g., once daily).

-

-

Monitoring and Efficacy Evaluation:

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by qPCR or western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 with a well-defined mechanism of action. Its ability to disrupt the LSD1-GFI1B complex and induce differentiation in leukemia cells underscores its therapeutic potential. The protocols provided in this guide offer a framework for the in vitro and in vivo characterization of T-3775440 and other irreversible LSD1 inhibitors, facilitating further research and development in this promising area of cancer therapy.

References

T-3775440 Hydrochloride: A Targeted Approach to Disrupting the GFI1B Complex in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a novel, irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase.[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[3] this compound exerts its antileukemic effects through a distinct mechanism of action: the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B).[1][4] GFI1B is a zinc finger transcriptional repressor crucial for the differentiation of erythroid and megakaryocytic lineages.[1][5] This technical guide provides a comprehensive overview of the interaction between this compound and GFI1B, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action

This compound's primary mechanism of action is not the direct inhibition of GFI1B, but rather the targeting of its essential partner protein, LSD1. GFI1B recruits LSD1 and the CoREST complex to the promoter regions of its target genes, leading to histone demethylation and transcriptional repression.[1][6][7] this compound, by irreversibly binding to LSD1, induces a conformational change that disrupts the physical interaction between LSD1 and the SNAG domain of GFI1B.[1][6] This disruption leads to the dissociation of the repressive complex from chromatin, resulting in the reactivation of GFI1B target genes.[1][7] In the context of AML, this leads to the transdifferentiation of leukemic cells and subsequent growth inhibition.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (LSD1) | 2.1 nmol/L | In vitro enzymatic assay | [1][2][4] |

| kinact/KI | 1.7 x 10^5 (sec⁻¹ M⁻¹) | In vitro enzymatic assay | [1][2] |

| Selectivity | Highly selective for LSD1 over MAO-A and MAO-B | In vitro enzymatic assay | [1][4] |

Table 1: In Vitro Enzymatic Activity of this compound

| Cell Lines | Effect | Concentration Range | Reference |

| AEL and AMKL cells | High sensitivity and cell growth inhibition | Not specified | [1] |

| TF-1a (AEL) | Cell-cycle arrest (G1 and sub-G1) and apoptosis | 0, 10, 50 nM (48h) | [4] |

| HEL92.1.7 (AEL) | Cell-cycle arrest and apoptosis | Not specified | [4] |

| CMK11-5 (AMKL) | Cell-cycle arrest (G1 and sub-G1) and apoptosis | 0, 20, 100 nM (48h) | [4] |

| M07e (AMKL) | Cell-cycle arrest and apoptosis | Not specified | [4] |

Table 2: Cellular Activity of this compound in AML Cell Lines

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This protocol is designed to assess the disruption of the LSD1-GFI1B interaction in cells treated with this compound.

-

Cell Culture and Treatment: Culture acute erythroid leukemia (AEL) cells (e.g., TF-1a) in appropriate media. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) or DMSO as a vehicle control for 24 hours.[8]

-

Cell Lysis: Harvest cells and prepare whole-cell extracts using 1x Laemmli sample buffer (125 mmol/L Tris-HCl pH 7.5, 1% SDS, 20% glycerol).[1]

-

Immunoprecipitation:

-

Prepare chromatin fractions from the treated cells.

-

Incubate the chromatin fractions with an antibody specific for GFI1B overnight to form antibody-antigen complexes.

-

Add protein A/G-agarose beads to precipitate the complexes.

-

-

Washing: Wash the beads several times with a suitable buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by incubation with appropriate secondary antibodies.

-

Detect the protein bands using a suitable detection system. A decrease in the amount of LSD1 co-immunoprecipitated with GFI1B in T-3775440-treated cells indicates disruption of the interaction.[1]

-

Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy

This protocol is used to determine the effect of this compound on the binding of LSD1 and GFI1B to the promoter of a target gene (e.g., SPI1).

-

Cell Culture and Treatment: Treat AEL cells (e.g., TF-1a) with this compound or DMSO for 24 hours.

-

Cross-linking and Sonication:

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

-

Harvest the cells and lyse them to isolate the nuclei.

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sonicated chromatin with antibodies specific for LSD1, GFI1B, or a negative control IgG overnight.

-

Add protein A/G-agarose beads to precipitate the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the target gene (e.g., PI16).[8] An increase in activating histone marks (e.g., H3K4me2) and a decrease in LSD1 binding at the promoter in T-3775440-treated cells would be expected.[2]

Signaling Pathways and Experimental Workflows

Caption: GFI1B recruits a repressive complex to target genes.

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on the GFI1B-LSD1 axis. Its mechanism of action, which involves the allosteric disruption of a protein-protein interaction rather than direct enzymatic inhibition of the transcription factor itself, offers a novel strategy for targeting transcriptional dependencies in cancer. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Frontiers | Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment [frontiersin.org]

- 7. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

T-3775440 Hydrochloride: A Novel LSD1 Inhibitor Driving Therapeutic Differentiation in Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies that can overcome resistance and improve patient outcomes. T-3775440 hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a promising agent that induces differentiation in specific subtypes of AML. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in promoting AML cell differentiation.

Introduction to AML and the Role of Epigenetic Dysregulation

Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, which fail to differentiate into mature blood cells.[1] Epigenetic modifications, including histone methylation, play a crucial role in normal hematopoiesis and are frequently dysregulated in AML, contributing to the block in differentiation and uncontrolled proliferation.[2][3]

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] In many AML subtypes, LSD1 is overexpressed and forms repressive complexes with transcription factors, leading to the silencing of genes essential for myeloid differentiation.[2][4] This makes LSD1 an attractive therapeutic target for AML.

This compound: A Potent and Selective LSD1 Inhibitor

This compound is a novel, irreversible inhibitor of LSD1.[4][5] It exhibits high selectivity and potent enzymatic inhibition of LSD1.[4]

Chemical Structure:

-

Chemical Formula: C₁₇H₂₁FN₄O₂S · HCl

-

Molecular Weight: 400.9 g/mol

Mechanism of Action: Disrupting the LSD1-GFI1B Complex

The primary mechanism by which this compound induces differentiation in AML cells is through the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B).[4][5] GFI1B is a zinc-finger transcription factor crucial for erythroid and megakaryocytic lineage commitment. In certain AML subtypes, particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), the LSD1-GFI1B complex represses the expression of genes required for myeloid differentiation.[4]

This compound treatment leads to the dissociation of the LSD1-GFI1B complex, resulting in the derepression of myeloid-specific transcription factors such as PU.1.[4][6] This, in turn, activates a transcriptional program that drives the transdifferentiation of the leukemic cells from an erythroid/megakaryocytic lineage towards a granulomonocytic-like lineage.[4][5]

Signaling Pathway of this compound in AML

Caption: Mechanism of T-3775440 in AML cells.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated potent anti-leukemic activity in a panel of AML cell lines, with particular sensitivity observed in AEL and AMKL cell lines.[4]

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | AML Subtype | IC₅₀ (nmol/L) |

| TF-1a | AEL | 13 |

| HEL92.1.7 | AEL | 38 |

| CMK11-5 | AMKL | 25 |

| M07e | AMKL | 76 |

| MOLM-13 | AML | >1000 |

| MV4-11 | AML | >1000 |

Data extracted from Ishikawa et al., Mol Cancer Ther, 2017.[4]

Treatment with this compound induces morphological changes consistent with differentiation, such as an increased cytoplasm-to-nucleus ratio and nuclear segmentation.[4] Furthermore, it leads to an upregulation of myeloid differentiation markers, like CD11b and CD86, and a downregulation of erythroid markers, such as CD235a.[4]

In Vivo Studies

The anti-tumor efficacy of this compound has been demonstrated in mouse xenograft models of AML.[4] Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth and was well-tolerated.[4]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| AML Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| HEL92.1.7 (AEL) | T-3775440 | 10 | 58 |

| HEL92.1.7 (AEL) | T-3775440 | 30 | 85 |

| CMK11-5 (AMKL) | T-3775440 | 30 | 72 |

Data extracted from Ishikawa et al., Mol Cancer Ther, 2017.[4]

Detailed Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

T-3775440 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-3775440 hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical properties, mechanism of action, experimental protocols, and the key signaling pathways it modulates.

Core Chemical Properties

This compound is a small molecule inhibitor with significant potential in oncological research, particularly in the context of acute myeloid leukemia (AML).[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1422535-52-1[1][2] |

| Molecular Formula | C18H23ClN4O[1] |

| Molecular Weight | 346.85 g/mol [1] |

| Appearance | Solid[1] |

| Purity | >98% by HPLC[3] |

| Solubility | Soluble in DMSO[3] |

| Storage | Short term at 0°C, long term at -20°C[3] |

Mechanism of Action and Signaling Pathway

T-3775440 is an irreversible inhibitor of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4).[1] The primary mechanism of action for its anti-leukemic effects involves the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a transcriptional repressor crucial for the differentiation of erythroid and megakaryocytic lineages.[1][2]

This disruption of the LSD1-GFI1B complex leads to a series of downstream effects, including the upregulation of granulocyte/macrophage markers such as CD86 and CD11b, and the transdifferentiation of acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cells into granulomonocytic-like cells.[1][4] This ultimately impairs the growth of these AML cells.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published research.

Cell Proliferation Assay

This protocol is used to assess the effect of T-3775440 on the growth of leukemia cell lines.

-

Cell Culture : Human leukemia cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Compound Treatment : 24 hours after seeding the cells, T-3775440 is added at various concentrations (e.g., 0, 10, 50 nM).[4][5]

-

Incubation : The cells are incubated with the compound for a specified period, typically 3 days.[1]

-

Viability Assessment : After the incubation period, cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®. The luminescent signal is measured using a microplate reader.[4]

Western Blotting

This protocol is used to analyze the expression levels of specific proteins in cells treated with T-3775440.

-

Cell Lysis : Cells are treated with the desired concentrations of T-3775440 for 24 or 48 hours.[2][5] The cells are then harvested and lysed to prepare whole-cell extracts in 1x Laemmli sample buffer.[1]

-

Protein Separation : The whole-cell extracts are fractionated by SDS-PAGE.

-

Protein Transfer : The separated proteins are transferred to a nitrocellulose membrane.[1]

-

Blocking : The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.[1]

-

Antibody Incubation : The membrane is incubated overnight with primary antibodies against the proteins of interest (e.g., p27, cleaved PARP), followed by incubation with a secondary antibody.[2][5]

-

Detection : The protein bands are visualized using an appropriate detection method.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of T-3775440 on the binding of LSD1 and GFI1B to specific gene promoters.

-

Cross-linking : Cells are treated with T-3775440. The protein-DNA complexes are then cross-linked.

-

Chromatin Shearing : The chromatin is sheared into smaller fragments.

-

Immunoprecipitation : The sheared chromatin is incubated with antibodies specific for LSD1 or GFI1B to immunoprecipitate the protein-DNA complexes.

-

DNA Purification : The DNA is purified from the immunoprecipitated complexes.

-

Quantitative PCR (qPCR) : The purified DNA is analyzed by qPCR to quantify the amount of specific DNA sequences (e.g., the promoter region of PI16) that were bound by the protein of interest.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preclinical Research Findings of T-3775440 Hydrochloride

Abstract

This compound is a potent, irreversible, and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in oncogenesis through epigenetic regulation. Preclinical research has demonstrated that T-3775440 exhibits significant anti-tumor activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and in Small-Cell Lung Cancer (SCLC). The primary mechanism of action involves the disruption of critical protein-protein interactions between LSD1 and key transcription factors, leading to lineage-specific transdifferentiation, cell cycle arrest, and apoptosis. This document provides a comprehensive overview of the preclinical data, including in vitro and in vivo findings, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Mechanism of Action

T-3775440 is a derivative of tranylcypromine (B92988) (2-PCPA) and contains a cyclopropylamine (B47189) moiety that binds irreversibly to the FAD cofactor in the catalytic core of LSD1.[1] This binding event potently inhibits the demethylase activity of LSD1. However, its primary anti-leukemic and anti-tumor effects are attributed to a non-catalytic function: disrupting the interaction between LSD1 and SNAG domain-containing transcription factors.[2][3]

-

In AML: T-3775440 disrupts the LSD1-GFI1B (Growth Factor-Independent 1B) complex.[1][4][5] GFI1B is a critical transcription factor for erythroid and megakaryocytic differentiation. By breaking this complex, T-3775440 derepresses myeloid lineage genes, forcing a transdifferentiation of the cancer cells into granulomonocytic-like cells, which ultimately impairs their growth.[1][4]

-

In SCLC: The compound disrupts the interaction between LSD1 and the transcriptional repressor INSM1 (Insulinoma-associated 1), a key regulator of the neuroendocrine phenotype in SCLC.[2][6][7] This leads to the inhibition of neuroendocrine-associated gene expression and reduces SCLC proliferation.[2][6]

Quantitative Data Summary

In Vitro Activity

The in vitro potency and selectivity of T-3775440 were determined through enzymatic assays.

| Parameter | Value | Target/Enzyme | Notes |

| IC₅₀ | 2.1 nM | Recombinant Human LSD1 | Demonstrates high-potency inhibition.[1][4][8] |

| kₑₙₐₖₜ/Kᵢ | 1.7 x 10⁵ sec⁻¹ M⁻¹ | Recombinant Human LSD1 | Indicates irreversible inhibition.[1][8] |

| Selectivity | High | LSD1 vs. MAO-A & MAO-B | T-3775440 is highly selective for LSD1 over other monoamine oxidases.[1][4][8] |

Cell-Based Activity

T-3775440 demonstrated potent anti-proliferative effects in specific leukemia subtypes, particularly Acute Erythroid Leukemia (AEL) and Acute Megakaryoblastic Leukemia (AMKL).

| Cell Line | Subtype | Effect |

| TF-1a, HEL92.1.7 | AEL | Sensitive; induces cell-cycle arrest and apoptosis.[1][4] |

| CMK11-5, M07e | AMKL | Sensitive; induces cell-cycle arrest and apoptosis.[1][4] |

| T-ALL Lines | T-ALL | Insensitive to treatment.[1] |

In Vivo Efficacy in AML Xenograft Models

T-3775440 exhibited significant and dose-dependent anti-tumor activity in mouse subcutaneous xenograft models of AML.

| Model | Dose (Oral) | Dosing Schedule | Efficacy (Day 15) | Reference |

| TF-1a (AEL) | 20 mg/kg | 5 days on / 2 days off | T/C = 15.6% | [1][8] |

| TF-1a (AEL) | 40 mg/kg | 5 days on / 2 days off | T/C < 0% (Tumor Regression) | [1][8] |

| HEL 92.1.7 (AEL) | Efficacious Doses | 5 days on / 2 days off | Potent anti-tumor effects | [1][4][8] |

| CMK11-5 (AMKL) | Efficacious Doses | 5 days on / 2 days off | Near complete tumor suppression | [1][4][8] |

T/C %: (Change in tumor volume of treated group / Change in tumor volume of control group) x 100.

Pharmacodynamic & Safety Findings

| Parameter | Finding | Notes |

| CD86 mRNA | Upregulated in a dose-dependent manner in HEL92.1.7 xenografts.[1][8] | A granulocyte/macrophage marker, confirming transdifferentiation in vivo.[8] |

| PI16 Expression | Suppression was reversed by treatment. | A direct biomarker of target engagement in tumors.[8] |

| Platelet Count | Transient reduction followed by a significant rebound. | Considered a mechanism-based adverse effect of LSD1 inhibition.[4][8] |

| Red Blood Cells | No obvious effect after a single administration.[1][4] | |

| Body Weight | Statistically significant differences at higher doses, but efficacious doses were tolerated.[1][8] |

Detailed Experimental Protocols

Cell Proliferation Assay

-

Cell Lines & Culture: Human leukemia cell lines (e.g., TF-1a, CMK11-5) were cultured in RPMI1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Cells were seeded in microplates.

-

24 hours after seeding, T-3775440 was added at various concentrations.

-

Following a 3-day incubation period, CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to lyse the cells.

-

Luminescent signals, proportional to the amount of ATP and thus the number of viable cells, were detected using a microplate reader.

-

IC₅₀ values were calculated using a four-parameter logistic curve fit.[1]

-

Western Blotting

-

Lysate Preparation: Whole-cell extracts were prepared by lysing cells in 1x Laemmli sample buffer (125 mmol/L Tris-HCl pH 7.5, 1% SDS, 20% glycerol).[4]

-

Electrophoresis & Transfer:

-

Lysates were fractionated by SDS-PAGE.

-

Proteins were transferred to a nitrocellulose membrane using an iBlot Gel Transfer Device (Invitrogen).[4]

-

-

Antibody Incubation:

-

Membranes were blocked using StartingBlock™ T20 (PBS) Blocking Buffer (Pierce).

-

Membranes were incubated overnight with primary antibodies. Key primary antibodies used include: LSD1, GFI1B, CoREST, cleaved PARP, p27, and β-actin.[4]

-

Following washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.[4]

-

Detection was performed using a chemiluminescent substrate.

-

In Vivo AML Xenograft Model

-

Animal Model: Female C.B17/Icr-scid/scid Jcl mice (6-7 weeks old) were used under specific pathogen-free conditions.[4]

-

Tumor Implantation: 2 x 10⁶ AML cells suspended in Matrigel were inoculated subcutaneously into the left flank of each mouse.[4]

-

Treatment:

-

Mice were randomized into treatment and vehicle groups when the mean tumor volume reached approximately 150-350 mm³.

-

T-3775440 was administered orally once daily on a "5 days on / 2 days off" schedule for 2 weeks.[4]

-

-

Efficacy Evaluation:

-

Tumors were measured twice weekly with vernier calipers.

-

Tumor volumes were calculated using the formula: (length × width²) × 0.5.[4]

-

The T/C% was calculated to determine anti-tumor efficacy.

-

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic agent for specific cancer subtypes. Its unique mechanism of disrupting the LSD1-GFI1B/INSM1 protein-protein interaction provides a clear rationale for its potent activity in AEL, AMKL, and a subset of SCLC. The in vivo studies demonstrate significant, dose-dependent tumor growth inhibition and even regression at tolerated doses. Pharmacodynamic markers confirm target engagement in vivo. While transient thrombocytopenia is noted as a potential on-target toxicity, it appears manageable. Further research, including detailed pharmacokinetic studies and combination therapy assessments, such as with the NEDD8-activating enzyme inhibitor pevonedistat, is warranted to fully elucidate its clinical potential.[9]

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.origene.com [cdn.origene.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T-3775440 Hydrochloride in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and irreversible inhibitor of lysine-specific histone demethylase 1 (LSD1), a key enzyme involved in transcriptional regulation.[1][2] It demonstrates high selectivity for LSD1 over other monoamine oxidases.[1][2] The primary mechanism of action of T-3775440 involves the disruption of the interaction between LSD1 and the SNAG domain of transcription factors such as GFI1B and INSM1.[3][4] This interference with critical protein-protein interactions leads to the induction of transdifferentiation in acute myeloid leukemia (AML) cells and potent anti-proliferative effects in small-cell lung cancer (SCLC) cells.[3][5][6] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: LSD1 Inhibition and Disruption of GFI1B/INSM1 Interaction

This compound covalently modifies the FAD cofactor in the active site of LSD1, leading to its irreversible inhibition.[5] This enzymatic inhibition prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. Furthermore, T-3775440 allosterically disrupts the interaction between LSD1 and the SNAG (Snail/Gfi-1) domain of transcription factors like Growth Factor Independent 1B (GFI1B) and Insulinoma-associated protein 1 (INSM1).[3][4] In AML, the disruption of the LSD1-GFI1B complex leads to the upregulation of myeloid differentiation markers and cell growth arrest.[5][6] In SCLC, interfering with the LSD1-INSM1 interaction inhibits the neuroendocrine transcriptional program, resulting in reduced cell proliferation.[3][4]

Caption: Mechanism of this compound action.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Source |

| LSD1 Enzymatic Inhibition (IC50) | 2.1 nM | [1][2] |

| LSD1 Irreversible Inhibition (kinact/KI) | 1.7 x 105 M-1s-1 | [1][5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 | Source |

| TF-1a | Acute Erythroid Leukemia (AEL) | 3 days | Sensitive (exact value not specified) | [5] |

| HEL92.1.7 | Acute Erythroid Leukemia (AEL) | 3 days | Sensitive (exact value not specified) | [5] |

| CMK11-5 | Acute Megakaryoblastic Leukemia (AMKL) | 3 days | Sensitive (exact value not specified) | [5] |

| NCI-H1417 | Small-Cell Lung Cancer (SCLC) | Not specified | Time and concentration-dependent inhibition | [2] |

| NCI-H510A | Small-Cell Lung Cancer (SCLC) | Not specified | Time and concentration-dependent inhibition | [2] |

| NCI-H526 | Small-Cell Lung Cancer (SCLC) | Not specified | Time and concentration-dependent inhibition | [2] |

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol is adapted from a general Homogeneous Time-Resolved Fluorescence (HTRF) assay for LSD1 activity.

Workflow:

Caption: Workflow for LSD1 enzymatic inhibition assay.

Materials:

-

Recombinant human LSD1 enzyme

-

This compound

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Biotinylated monomethyl H3(1-21)K4 peptide substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

HTRF Detection Reagents

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the T-3775440 dilutions.

-

Add 0.45 nM of recombinant human LSD1 enzyme to each well.

-

Pre-incubate the plate on ice for 15 minutes.

-

Initiate the enzymatic reaction by adding a mix of 10 µM FAD and the biotinylated H3K4me1 peptide substrate.

-

Incubate the plate for the desired reaction time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

-

Incubate for the recommended time for signal development.

-

Read the HTRF signal on a compatible plate reader.

-

Calculate IC50 values using a suitable data analysis software.

Cell Proliferation and Viability Assay

This protocol is based on the use of the CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

Caption: Workflow for cell proliferation and viability assay.

Materials:

-

Human leukemia (e.g., TF-1a, HEL92.1.7, CMK11-5) or SCLC cell lines

-

RPMI-1640 medium with 10% FBS

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

Procedure:

-

Culture the selected cell lines in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[1]

-

Seed the cells into a 96-well opaque-walled plate at an appropriate density.

-

After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).[1]

-

Incubate the plate for the desired period (e.g., 3 days).[5]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.[1]

-

Calculate the half-maximal growth inhibitory concentration (GI50) or IC50 values.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression following treatment with T-3775440.

Materials:

-

AML cell lines (e.g., TF-1a, CMK11-5)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p27, anti-cleaved PARP, anti-LSD1, anti-GFI1B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Treat cells (e.g., TF-1a and CMK11-5) with the desired concentrations of T-3775440 (e.g., 0, 10, 50 nM for TF-1a; 0, 20, 100 nM for CMK11-5) for 24 or 48 hours.[2]

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare whole-cell extracts in Laemmli sample buffer.[5]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[5]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for investigating the effect of T-3775440 on the binding of LSD1 and GFI1B to target gene promoters.

Materials:

-

AML cell lines

-

This compound

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis and dilution buffers

-

Antibodies for immunoprecipitation (e.g., anti-LSD1, anti-GFI1B, anti-H3K4me2)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters (e.g., PI16)

Procedure:

-

Treat cells with T-3775440 or vehicle for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the protein-DNA complexes overnight at 4°C with the antibody of interest.

-

Capture the immune complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers flanking the target promoter regions.

Disclaimer

These protocols are intended for research use only by qualified professionals. They are provided as a general guide and may require optimization for specific experimental conditions and cell lines. MedChemExpress and other sources cited have not independently confirmed the accuracy of all these methods.[1] They are for reference only.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: T-3775440 Hydrochloride in TF-1a Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2] In acute erythroid leukemia (AEL) cell lines such as TF-1a, this compound has been shown to induce significant anti-proliferative effects.[1] This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound in TF-1a cells.

Mechanism of Action: this compound functions by disrupting the interaction between LSD1 and Growth Factor-Independent 1B (GFI1B), a critical transcription factor for erythroid and megakaryocytic lineage differentiation.[1][3] This disruption leads to the transdifferentiation of these cells into granulomonocytic-like lineages, accompanied by cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in TF-1a cells for various biological effects.

Table 1: In Vitro Efficacy of this compound in TF-1a Cells

| Parameter | Concentration | Incubation Time | Observed Effect |

| IC₅₀ | 2.1 nM | - | Inhibition of LSD1 enzymatic activity[3][4] |

| Cell Cycle Arrest | 10, 50 nM | 24, 48 hours | Increase in G1 and sub-G1 phase populations[3] |

| Apoptosis Induction | 10, 50 nM | 48 hours | Increased levels of cleaved PARP[3] |

| Disruption of LSD1-GFI1B Complex | 10, 100 nM | 24 hours | Reduced association of LSD1 with GFI1B-containing complexes[1][5] |